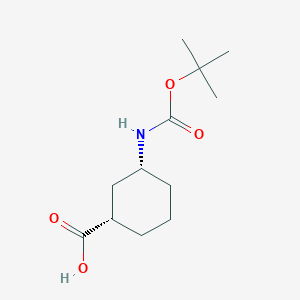
2-Amino-4-metiltio-3-carboxilato de metilo
Descripción general
Descripción
Methyl 2-amino-4-methylthiophene-3-carboxylate, also known as methoxycarbonyl-2-amino-4-(methylthio)thiophene, is an organic compound with a molecular formula of C7H9NO2S. It has a molecular weight of 171.22 .
Molecular Structure Analysis
The molecular structure of Methyl 2-amino-4-methylthiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a methyl group, an amino group, and a carboxylate group .Physical And Chemical Properties Analysis
Methyl 2-amino-4-methylthiophene-3-carboxylate is a solid substance .Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
Los derivados del tiofeno, incluido el 2-Amino-4-metiltio-3-carboxilato de metilo, se han estudiado por sus posibles propiedades anticancerígenas. Estos compuestos pueden diseñarse para dirigirse a células cancerosas específicas, minimizando el daño a las células sanas y potencialmente conduciendo a tratamientos contra el cáncer más efectivos .
Semiconductores Orgánicos
Debido a sus sistemas conjugados, los derivados del tiofeno son componentes clave en el desarrollo de semiconductores orgánicos. Se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) y diodos orgánicos emisores de luz (OLED), contribuyendo a los avances en electrónica flexible y tecnologías de visualización .
Actividad Antimicrobiana
La investigación ha demostrado que los compuestos de tiofeno exhiben una actividad antimicrobiana significativa. El this compound puede formar parte de nuevos agentes antimicrobianos, abordando la creciente preocupación por la resistencia a los antibióticos .
Aplicaciones Antiinflamatorias y Analgésicas
Los derivados del tiofeno son conocidos por poseer efectos antiinflamatorios y analgésicos. Pueden incorporarse a medicamentos para tratar afecciones inflamatorias y dolor, ofreciendo alternativas potenciales a los medicamentos antiinflamatorios no esteroideos (AINE) actuales .
Inhibición de la Corrosión
En aplicaciones industriales, los derivados del tiofeno sirven como inhibidores de la corrosión. Se pueden aplicar para proteger metales y aleaciones de la corrosión, extendiendo la vida útil de la maquinaria y las estructuras .
Propiedades Antioxidantes
Estos compuestos también se han explorado por sus propiedades antioxidantes, que son cruciales para combatir el estrés oxidativo y pueden tener implicaciones en la prevención de enfermedades relacionadas con el daño celular .
Ciencia de los Materiales: Polímeros Conductores
Las moléculas basadas en tiofeno son instrumentales en la creación de polímeros conductores. Estos materiales son esenciales para desarrollar nuevos tipos de sensores, baterías y células solares, empujando los límites de la ciencia de los materiales .
Agentes Anestésicos
Algunos derivados del tiofeno se utilizan como agentes anestésicos. Por ejemplo, la articaína, un derivado del tiofeno, se utiliza como anestésico dental en Europa, mostrando la versatilidad de los compuestos de tiofeno en aplicaciones médicas .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that this compound can be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
Methyl 2-amino-4-methylthiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with hydrazonoyl chlorides in the presence of triethylamine, leading to the formation of corresponding N-arylamidrazones . This interaction highlights the compound’s potential in synthetic organic chemistry and its ability to participate in nucleophilic substitution reactions due to the presence of the amino group.
Cellular Effects
Methyl 2-amino-4-methylthiophene-3-carboxylate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been noted that the compound can induce phosphorylation of eIF2α, leading to the assembly of stress granules (SG) and stimulation of autophagy . These effects suggest that the compound may play a role in cellular stress responses and the regulation of protein synthesis.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-4-methylthiophene-3-carboxylate involves its binding interactions with biomolecules. The compound’s amino group exhibits strong nucleophilicity, allowing it to engage in nucleophilic substitution reactions with various electrophiles . Additionally, the compound’s interaction with hydrazonoyl chlorides in the presence of triethylamine suggests its potential as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-methylthiophene-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to potential degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4-methylthiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound have been associated with respiratory system irritation and other adverse effects . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
Methyl 2-amino-4-methylthiophene-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s amino group allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives . These metabolic transformations can affect the compound’s activity and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 2-amino-4-methylthiophene-3-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in water and its ability to form complexes with other biomolecules play a crucial role in its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
Methyl 2-amino-4-methylthiophene-3-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are critical for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 2-amino-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLLBSPBFALBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374901 | |
| Record name | methyl 2-amino-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-98-3 | |
| Record name | methyl 2-amino-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4651-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)





![4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1363550.png)



